1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a benzyl group, a cyclohexylamino group, and two methyl groups attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Cyclohexylamination: The cyclohexylamino group is introduced via a nucleophilic substitution reaction, where cyclohexylamine reacts with a suitable leaving group on the purine ring.
Methylation: The methyl groups are added through alkylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of analogs.
Scientific Research Applications
1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound could intercalate into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can be compared with other purine derivatives, such as:
Caffeine: 1,3,7-trimethylxanthine, a stimulant found in coffee and tea.
Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.
Adenine: A nucleobase found in DNA and RNA.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-benzyl-8-(cyclohexylamino)-3,7-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-23-16-17(22-19(23)21-15-11-7-4-8-12-15)24(2)20(27)25(18(16)26)13-14-9-5-3-6-10-14/h3,5-6,9-10,15H,4,7-8,11-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQOQJJCYDIIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NC3CCCCC3)N(C(=O)N(C2=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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